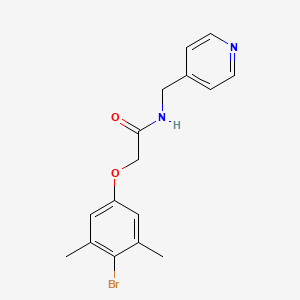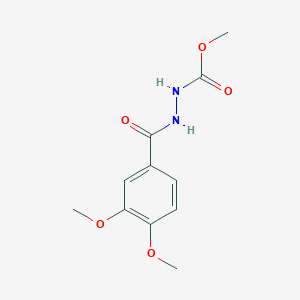![molecular formula C16H12N6OS B5806003 N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)
N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTAP is a tetrazole-based compound that has been synthesized through a variety of methods and has been studied for its mechanism of action and potential biochemical and physiological effects.
作用机制
N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways that are involved in the modulation of pain and addiction. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a promising therapeutic agent for the treatment of pain and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system, particularly in the modulation of pain and addiction. This compound has been shown to be effective in reducing opioid-induced hyperalgesia and opioid tolerance, making it a potential alternative to traditional opioid pain medications. This compound has also been shown to reduce the rewarding effects of opioids and other drugs of abuse, making it a potential treatment for addiction.
实验室实验的优点和局限性
N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for use in laboratory experiments, including its high affinity and selectivity for the mu-opioid receptor and its ability to act as a competitive antagonist. However, this compound has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, including further studies to determine its safety and efficacy in humans, the development of new synthetic methods for this compound, and the exploration of its potential as a therapeutic agent for other conditions, such as depression and anxiety. Additionally, this compound may be used as a tool for studying the mu-opioid receptor and its interactions with other compounds, leading to a better understanding of the mechanisms involved in pain and addiction.
合成方法
The synthesis of N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been achieved through various methods, including the reaction of 2-cyanophenylboronic acid with 5-phenyltetrazole-1-thiol in the presence of a palladium catalyst. Other methods include the reaction of 2-cyanophenyl isothiocyanate with 5-phenyltetrazole and the reaction of 2-cyanophenyl acetic acid with 5-phenyltetrazole-1-thiol in the presence of thionyl chloride.
科学研究应用
N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. This compound has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and addiction. This compound has also been studied for its potential as a tool for studying the mu-opioid receptor and its interactions with other compounds.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c17-10-12-6-4-5-9-14(12)18-15(23)11-24-16-19-20-21-22(16)13-7-2-1-3-8-13/h1-9H,11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUICPQYJBMPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)

![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)


![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)




![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)
